molecular formula C15H20N2O2 B8720845 ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate

ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate

Cat. No.: B8720845
M. Wt: 260.33 g/mol
InChI Key: UOKPGLIJYHEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate typically involves the alkylation of indole derivatives. One common method is the reaction of indole-2-carboxylate with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds .

Scientific Research Applications

ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl indole-2-carboxylate
  • 1-(2-dimethylaminoethyl)indole-2-carboxylic acid
  • 1-(2-dimethylaminoethyl)indole-2-carbonitrile

Uniqueness

ethyl 1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and reactivity compared to other indole derivatives .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 1-[2-(dimethylamino)ethyl]indole-2-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-4-19-15(18)14-11-12-7-5-6-8-13(12)17(14)10-9-16(2)3/h5-8,11H,4,9-10H2,1-3H3

InChI Key

UOKPGLIJYHEVMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CCN(C)C

Origin of Product

United States

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